4-Carboxy-2,6-difluorophenylboronic acid pinacol ester, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

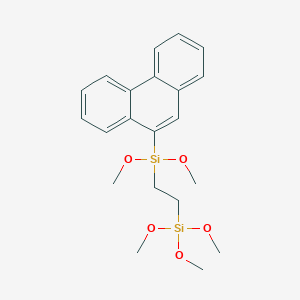

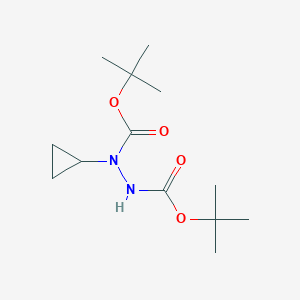

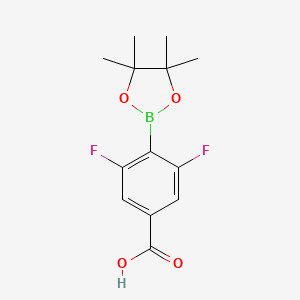

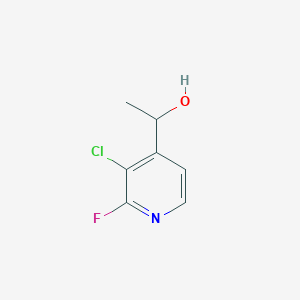

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1031857-96-1. It has a molecular weight of 284.07 . It is also known as 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid .

Molecular Structure Analysis

The IUPAC name for this compound is 3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . The InChI code is 1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-7(11(17)18)6-9(10)16/h5-6H,1-4H3,(H,17,18) .Chemical Reactions Analysis

Boronic esters are often used in Suzuki–Miyaura coupling reactions . This process involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.07 . It is stored at a temperature of 2-8°C .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

4-Carboxy-2,6-difluorophenylboronic acid pinacol ester: is a pivotal reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The ester’s stability and reactivity allow for the creation of complex molecules, essential in pharmaceuticals and agrochemicals development.

Catalyst Transmetalation

The compound serves as a source of boron for transmetalation in catalytic cycles . It transfers the boron atom to transition metals, facilitating the formation of new bonds. This process is crucial for the synthesis of various organic compounds.

Organic Synthesis

As an organoboron reagent, this ester is used in organic synthesis due to its low toxicity and unique reactivity profile. It’s particularly useful in reactions where high precision and functional group tolerance are required .

Protodeboronation

This compound can undergo protodeboronation, a reaction where a boronic ester is converted back to the corresponding arene . This reaction is useful for fine-tuning the electronic properties of aromatic compounds, which is beneficial in material science.

End Group Capping

In polymer chemistry, the ester is used for end group capping . This technique modifies the end groups of a polymer chain, altering its properties and making it suitable for specific applications, such as creating biocompatible materials.

Phosphorescent Sensor Development

The ester’s unique structure makes it suitable for developing phosphorescent sensors . These sensors can detect biologically relevant ions, like zinc, which is vital for understanding biological processes and developing diagnostic tools.

Organic Light-Emitting Diodes (OLEDs)

It also finds application in the field of electronics, particularly in the development of blue-green phosphorescent OLEDs . These OLEDs are used in display and lighting technologies, offering advantages like energy efficiency and superior color contrast.

Suzuki Coupling for Complex Molecules

Lastly, the ester is widely used in Suzuki coupling reactions to synthesize complex molecules . This application is significant in the creation of new materials with potential use in nanotechnology and advanced manufacturing processes.

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . Therefore, the targets can be considered as the reactants in these reactions that form new carbon-carbon bonds.

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like the 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester) with a halide or pseudo-halide using a palladium catalyst . The reaction is characterized by its mild and functional group tolerant conditions, and it results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathways involved in the synthesis of various organic compounds . The creation of new carbon-carbon bonds can lead to the formation of complex organic molecules, which can have various downstream effects depending on the specific molecules produced.

Pharmacokinetics

For instance, pinacol boronic esters are usually bench stable, easy to purify, and often commercially available, which can make them more accessible for use in reactions .

Result of Action

The result of the action of 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels depending on the specific molecules produced.

Action Environment

The action of 4-Carboxy-2,6-difluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Additionally, the compound’s stability can be affected by air and moisture . Therefore, these factors should be carefully controlled to ensure the compound’s efficacy and stability.

Safety and Hazards

Future Directions

Boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of reactions and have been tailored for application under specific conditions . Future research may focus on developing new borane reagents and exploring their potential applications in various chemical reactions .

properties

IUPAC Name |

3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)10-8(15)5-7(11(17)18)6-9(10)16/h5-6H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYXVWDLNOWTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)

![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)

![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)